molecular formula C20H18F2O3 B5871453 7-[(2,4-difluorobenzyl)oxy]-3-ethyl-4,8-dimethyl-2H-chromen-2-one

7-[(2,4-difluorobenzyl)oxy]-3-ethyl-4,8-dimethyl-2H-chromen-2-one

Cat. No. B5871453
M. Wt: 344.4 g/mol
InChI Key: FFUIROKNMYJYBN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

7-[(2,4-difluorobenzyl)oxy]-3-ethyl-4,8-dimethyl-2H-chromen-2-one is a synthetic compound that belongs to the class of 2H-chromen-2-one derivatives. It has been extensively studied for its potential applications in scientific research, particularly in the fields of biochemistry and pharmacology. This molecule has shown promising results in various laboratory experiments, and its unique structure and properties have made it a subject of interest for many researchers.

Mechanism of Action

The mechanism of action of 7-[(2,4-difluorobenzyl)oxy]-3-ethyl-4,8-dimethyl-2H-chromen-2-one involves its ability to bind to calcium ions and undergo a conformational change, resulting in fluorescence emission. This process is reversible and can be used to monitor changes in calcium ion concentration in real-time.
Biochemical and Physiological Effects:
In addition to its use as a calcium ion probe, 7-[(2,4-difluorobenzyl)oxy]-3-ethyl-4,8-dimethyl-2H-chromen-2-one has also been shown to have other biochemical and physiological effects. For example, it has been reported to have antioxidant and anti-inflammatory properties, which may make it a potential therapeutic agent for various diseases.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 7-[(2,4-difluorobenzyl)oxy]-3-ethyl-4,8-dimethyl-2H-chromen-2-one in lab experiments is its high selectivity and sensitivity towards calcium ions. This makes it a valuable tool for studying calcium signaling in cells. However, one limitation is that its fluorescence emission is pH-dependent, which may affect its accuracy in certain experiments.

Future Directions

There are several potential future directions for research on 7-[(2,4-difluorobenzyl)oxy]-3-ethyl-4,8-dimethyl-2H-chromen-2-one. One area of interest is its use as a therapeutic agent for various diseases, particularly those involving oxidative stress and inflammation. Another potential direction is the development of new fluorescent probes based on its structure, which may have improved properties and applications. Additionally, further studies on its mechanism of action and physiological effects may lead to a better understanding of its potential applications in scientific research.

Synthesis Methods

The synthesis of 7-[(2,4-difluorobenzyl)oxy]-3-ethyl-4,8-dimethyl-2H-chromen-2-one involves several steps. The starting material is 3-ethyl-4,8-dimethyl-2H-chromen-2-one, which is reacted with 2,4-difluorobenzyl bromide in the presence of a base to form the intermediate product. This intermediate is then treated with sodium hydride and 7-hydroxycoumarin to give the final product.

Scientific Research Applications

7-[(2,4-difluorobenzyl)oxy]-3-ethyl-4,8-dimethyl-2H-chromen-2-one has been studied for its potential applications in various scientific research fields. One of the main areas of interest is its use as a fluorescent probe for detecting and imaging intracellular calcium ions. This compound has been shown to have high selectivity and sensitivity towards calcium ions, making it a valuable tool for studying calcium signaling in cells.

properties

IUPAC Name

7-[(2,4-difluorophenyl)methoxy]-3-ethyl-4,8-dimethylchromen-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18F2O3/c1-4-15-11(2)16-7-8-18(12(3)19(16)25-20(15)23)24-10-13-5-6-14(21)9-17(13)22/h5-9H,4,10H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FFUIROKNMYJYBN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(C2=C(C(=C(C=C2)OCC3=C(C=C(C=C3)F)F)C)OC1=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18F2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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